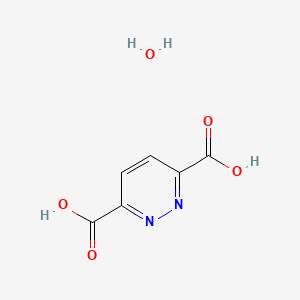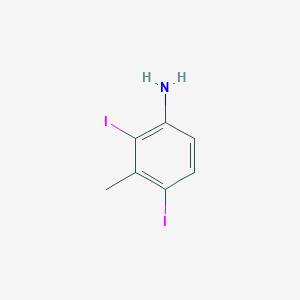
2,4-Diiodo-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-3-methylaniline is an aromatic amine with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, specifically at the 2nd, 4th, and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diiodo-3-methylaniline can be synthesized through the iodination of 3-methylaniline. One effective method involves the use of molecular iodine (I2) and ammonium acetate (NH4OAc) as a catalyst in ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of the desired diiodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the iodination of aromatic amines using molecular iodine or other iodinating agents. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atoms on the benzene ring make it highly reactive towards electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include nitroanilines or reduced amines.
Scientific Research Applications
2,4-Diiodo-3-methylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of iodinated compounds for medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-3-methylaniline involves its interaction with various molecular targets. The iodine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The amino group can form hydrogen bonds and interact with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodoaniline: Similar structure but lacks the methyl group.
3,5-Diiodo-4-methylaniline: Similar structure but with different iodine substitution pattern.
2,4,6-Triiodoaniline: Contains an additional iodine atom.
Uniqueness
2,4-Diiodo-3-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups creates a unique electronic environment on the benzene ring, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H7I2N |
|---|---|
Molecular Weight |
358.95 g/mol |
IUPAC Name |
2,4-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
UMTNVBBUUJZGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



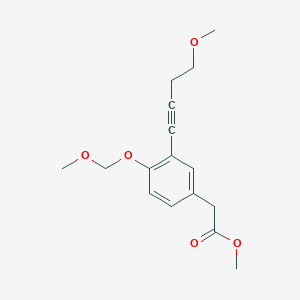
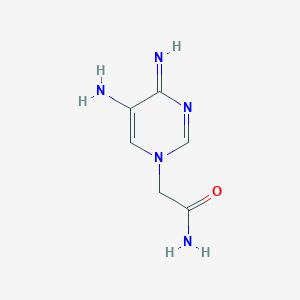
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
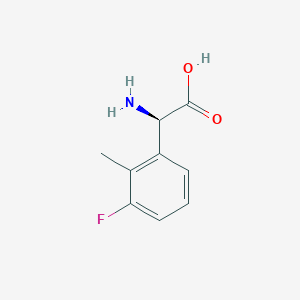
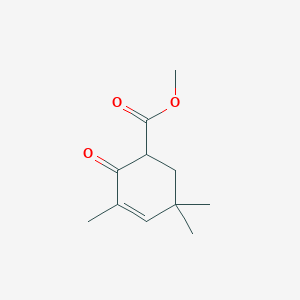
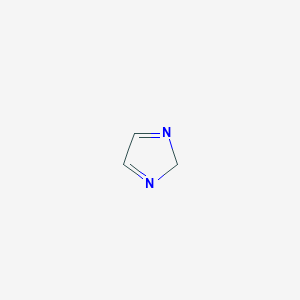
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
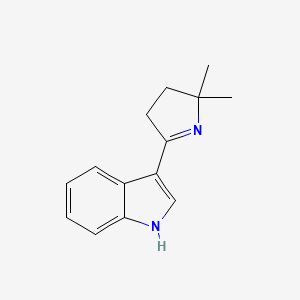
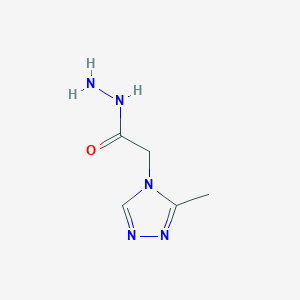
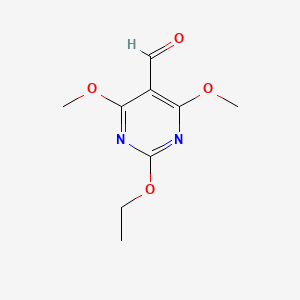
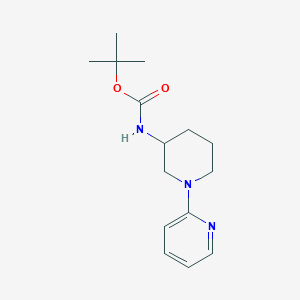
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
